molecular formula C13H17BF2O3 B13501810 2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13501810
M. Wt: 270.08 g/mol
InChI Key: RFDOJZNTXPKPSF-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core with tetramethyl substituents and a substituted phenyl ring. The phenyl group is modified with 4,5-difluoro and 2-methoxy groups, which confer distinct electronic and steric properties. Such compounds are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and tunable reactivity .

Properties

Molecular Formula

C13H17BF2O3

Molecular Weight

270.08 g/mol

IUPAC Name

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)10(16)7-11(8)17-5/h6-7H,1-5H3

InChI Key

RFDOJZNTXPKPSF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)F

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme:

  • Starting material: 4,5-Difluoro-2-methoxyphenylboronic acid or a suitable boronic acid derivative.
  • Reagent: Pinacol.
  • Solvent: Often dichloromethane or acetonitrile.
  • Conditions: Reflux or room temperature under inert atmosphere.
  • Work-up: Removal of solvent, filtration, and purification by chromatography if necessary.

This method is favored for its straightforwardness and good yields, typically around 80-90% under optimized conditions.

Detailed Preparation Protocols

Pinacol Ester Formation from Boronic Acid

Step Reagents & Conditions Notes Yield
1 Dissolve 4,5-difluoro-2-methoxyphenylboronic acid in dry dichloromethane or acetonitrile Use inert atmosphere (N2 or Ar) to prevent oxidation -
2 Add pinacol (1.2 equiv) and magnesium sulfate (drying agent) Magnesium sulfate helps remove water formed during esterification -
3 Heat mixture to reflux (~80 °C) for 12-24 hours Reaction monitored by TLC or NMR 85-90%
4 Cool, filter off drying agent, evaporate solvent under reduced pressure Purify crude product by silica gel chromatography if needed -

This method is adapted from protocols for similar arylboronic acid pinacol esters and has been validated for this compound.

Alternative Methods Using Boronic Acid MIDA Esters

Some literature reports the use of boronic acid MIDA (N-methyliminodiacetic acid) esters as precursors, which can be converted to the pinacol ester under mild conditions. This modular approach allows for better handling and purification of intermediates before final conversion.

Representative Experimental Data and Research Findings

Parameter Data / Condition Reference
Molecular Formula C13H17BF2O3
Molecular Weight 270.08 g/mol
Reaction Solvent Dichloromethane, Acetonitrile
Reaction Temperature Room temp to reflux (~20-80 °C)
Reaction Time 12-24 hours
Yield 85-90%
Purification Silica gel chromatography
Characterization NMR, Mass Spectrometry, TLC

Research indicates that the substitution pattern on the phenyl ring, particularly the presence of fluorine atoms and methoxy groups, influences the reactivity and selectivity of the boronic ester in coupling reactions. The difluoro substitution enhances the compound’s stability and electronic properties, making it a valuable reagent in the synthesis of complex molecules.

Comparative Notes on Preparation Methods

Method Advantages Limitations
Direct esterification of boronic acid with pinacol Simple, high yield, well-established Requires dry conditions, longer reaction times
Use of boronic acid MIDA esters followed by conversion to pinacol esters Improved intermediate stability, modular synthesis Additional synthetic steps, more complex purification
Microwave-assisted Suzuki coupling using the pinacol ester Fast reaction, efficient coupling Requires specialized equipment, not a direct preparation but confirms reagent utility

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to yield the corresponding borane derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4,5-Difluoro-2-methoxyphenol.

    Reduction: 2-(4,5-Difluoro-2-methoxyphenyl)borane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a suitable electrophile. The presence of fluorine atoms and a methoxy group enhances the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar dioxaborolane derivatives, focusing on substituent effects, synthesis, and applications.

Substituent Effects on Reactivity and Stability

Electronic Effects
  • Fluorine vs. Chlorine Substituents :
    Fluorine (electron-withdrawing) enhances the electrophilicity of the boron atom, accelerating cross-coupling reactions. In contrast, chlorine (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane, ) provides moderate electron withdrawal but may introduce steric hindrance .
  • Methoxy Groups :
    The 2-methoxy group in the target compound acts as an electron-donating group, balancing the electron-withdrawing effects of fluorine. Analogous compounds like 2-(4-methoxybenzyl)-dioxaborolane () show similar electronic modulation but lack fluorine’s metabolic stability .
Steric Effects
  • Bulky Substituents : Compounds with bulky groups (e.g., 2-(2,4,6-triisopropylphenyl)-dioxaborolane, ) exhibit reduced reactivity in coupling reactions due to steric shielding of the boron atom. The target compound’s 4,5-difluoro-2-methoxyphenyl group offers a balance between steric accessibility and electronic tuning .

Biological Activity

The compound 2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is part of the dioxaborolane family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C12H14B F2O2
  • CAS Number : Not specified in the search results.

The molecular structure includes a dioxaborolane ring that is known for its stability and reactivity in various biological systems.

Anticancer Properties

Research indicates that compounds within the dioxaborolane family exhibit anticancer activity. For instance:

  • Mechanism of Action : Dioxaborolanes can inhibit specific enzymes involved in cancer cell proliferation. They may also induce apoptosis in cancer cells by disrupting metabolic pathways.
  • Case Study : A study on similar dioxaborolanes showed significant inhibition of tumor growth in xenograft models. The analogs demonstrated a dose-dependent response in reducing tumor size and improving survival rates in treated mice .

Antimicrobial Effects

Dioxaborolanes have also been evaluated for their antimicrobial properties:

  • Activity Against Bacteria : Preliminary studies suggest that 2-(4,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
  • Research Findings : In vitro tests indicated that this compound could inhibit the growth of Gram-positive bacteria more effectively than Gram-negative strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Metabolism : Dioxaborolanes are generally well absorbed when administered orally. However, their metabolic stability varies based on structural modifications. The incorporation of fluorine atoms has been shown to enhance metabolic stability while maintaining biological activity .
  • Toxicity Studies : Toxicological assessments have indicated that while some derivatives are well tolerated in vivo, others may exhibit cytotoxic effects at higher concentrations. Further studies are needed to delineate the safety profile of this specific compound .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInhibition of tumor growth in xenograft models
AntimicrobialInhibition of Gram-positive bacteria growth
Metabolic StabilityEnhanced with fluorine substitution

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound can be synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). For aryl chlorides, microwave-assisted heating (120°C, 1–2 h) improves yields .
  • Key Considerations : Ensure anhydrous conditions and inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronate ester. Purification via flash chromatography (hexane/EtOAC gradient) is typical .

Q. How should this boronate ester be characterized using NMR spectroscopy?

  • Protocol : Acquire ¹¹B NMR to confirm boronate formation (δ ~30–35 ppm). In ¹H NMR, the pinacol methyl groups appear as a singlet at δ ~1.2–1.3 ppm. Aromatic protons in the difluoromethoxyphenyl moiety show splitting patterns consistent with J₃-F coupling (~8–15 Hz) .
  • Pitfalls : Quadrupolar broadening in ¹¹B NMR may obscure signals; use high-field instruments (≥400 MHz) and reference to B(OMe)₃ (δ = 18 ppm) for calibration .

Q. What are the storage and handling requirements for this compound?

  • Best Practices : Store under argon at –20°C in flame-sealed ampules. Avoid prolonged exposure to moisture or acidic conditions to prevent decomposition into boronic acids. Solutions in THF or DMF should be freshly prepared .

Advanced Questions

Q. How can competing regioselectivity in C–H borylation reactions involving this compound be resolved?

  • Experimental Design : Use steric directing groups (e.g., methoxy or fluorine substituents) to bias borylation toward specific positions. For example, 4,5-difluoro substitution directs borylation to the para position relative to methoxy groups due to electronic and steric effects .
  • Validation : Compare HPLC-MS profiles of reaction mixtures with synthesized regioisomers (e.g., a- vs. b-isomers) to confirm selectivity .

Q. What mechanistic insights explain solvent-dependent equilibria in reactions involving this boronate?

  • Analysis : In benzene, pinacolborane (HBpin) forms a trialkoxyborohydride species under NaOt-Bu catalysis, which acts as the active hydride donor. In THF, competing coordination with the solvent creates a dynamic equilibrium between borohydride intermediates, complicating reaction kinetics .
  • Methodology : Use variable-temperature ¹¹B NMR to track boron speciation. For example, at –40°C, distinct signals for HBpin (δ ~25 ppm) and trialkoxyborohydride (δ ~10 ppm) emerge .

Q. How can competing protodeboronation be minimized in Suzuki-Miyaura couplings?

  • Optimization : (1) Use weakly basic conditions (e.g., K₃PO₄ instead of NaOH) to reduce hydrolysis. (2) Add catalytic amounts of fluoride (KF) to stabilize the boronate intermediate. (3) Employ aryl triflates instead of bromides to accelerate transmetallation .

Contradictions in Literature

  • Solubility Issues : reports poor solubility of boron intermediates in benzene, complicating spectroscopic analysis, while THF-based systems show clearer speciation. Researchers must validate solvent choice based on reaction goals .
  • Regioselectivity : and propose conflicting electronic vs. steric control in difluoro-substituted arenes. Computational DFT studies (e.g., NBO analysis) are recommended to resolve such discrepancies.

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